2-Fluoro-6-hydroxy-4-methoxybenzaldehyde

Description

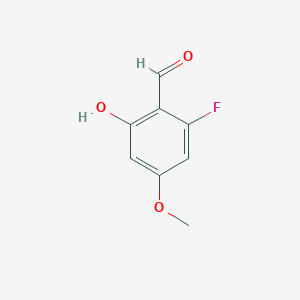

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde (molecular formula: C₈H₇FO₃) is a substituted benzaldehyde derivative featuring a fluorine atom at position 2, a hydroxyl group at position 6, and a methoxy group at position 2. Its SMILES representation is COC1=CC(=C(C(=C1)F)C=O)O, and its InChIKey is JACJHSOKFCSGNK-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-fluoro-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACJHSOKFCSGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the preparation from 4-bromo-3-fluoroanisole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Industry

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups enhance its reactivity, making it a valuable building block for drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicate that related compounds can inhibit the growth of pathogens such as Fusarium graminearum, a significant threat to crops. The mechanism involves disrupting cell membranes, leading to increased permeability and subsequent cell death .

Agricultural Chemistry

In agricultural applications, this compound is explored for its antifungal properties. Its ability to act against fungal pathogens makes it a candidate for developing natural antifungal agents.

Data Table: Antifungal Efficacy

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Fusarium graminearum | 200 μg/mL | Disruption of cell membrane integrity |

| Vanillin | Aspergillus spp. | 150 μg/mL | Cell membrane disruption |

| 2-Hydroxy-4-methoxybenzaldehyde | Penicillium spp. | 180 μg/mL | Inhibition of cell wall synthesis |

Biological Activities

The biological activities of this compound are notable:

- Antimicrobial Properties: Exhibits strong activity against various fungi and bacteria.

- Antioxidant Activity: Compounds with similar structures have shown potential in reducing oxidative stress.

Case Study: Mechanism of Action

A study on related compounds highlighted their effectiveness against Fusarium graminearum, revealing that they damage cell membranes by increasing permeability and causing lipid oxidation . This suggests potential applications in food preservation and safety.

Mechanism of Action

The mechanism of action of 2-fluoro-6-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique substitution pattern (2-F, 6-OH, 4-OCH₃) distinguishes it from other benzaldehyde derivatives. Below is a systematic comparison with key analogues:

Physicochemical and Functional Differences

- Fluorine vs.

- Positional Isomerism : Shifting the methoxy group from position 4 to 3 (as in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde) impacts steric and electronic environments, which could affect reactivity in coupling reactions .

- Hydroxyl Group Presence : The absence of the 6-OH group in 2-Hydroxy-4-methoxybenzaldehyde eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the fluorinated analogue .

Biological Activity

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde (CAS No. 1427328-29-7) is a fluorinated aromatic aldehyde characterized by a molecular formula of C8H7FO3. This compound features a unique combination of functional groups, including a fluorine atom, hydroxyl group, and methoxy group, which contribute to its diverse biological activities. Recent studies have highlighted its potential in various fields, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . A study noted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's ability to disrupt biofilms and enhance the efficacy of existing antibiotics like tetracycline . This suggests a dual mechanism of action: direct antimicrobial effects and sensitization of resistant strains.

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary findings indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially increasing its efficacy against cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom is believed to enhance the compound’s binding affinity and selectivity for certain biological targets, which may lead to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | Fluorine, Methoxy | Moderate antimicrobial activity |

| 2-Fluoro-6-methoxybenzaldehyde | Fluorine, Methoxy | Low anticancer activity |

| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxyl, Methoxy | Strong antibacterial effects |

This table illustrates how variations in functional groups can significantly influence the biological properties of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Activity : A recent study demonstrated that this compound could eradicate up to 80% of preformed MRSA biofilms, indicating strong antibiofilm properties .

- Anticancer Effects : In vitro studies revealed that this compound inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways, which could explain its observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.